BRD4 Bromodomain Binding Affinity: Quantified Difference vs. Chloro Analog
4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol exhibits measurable binding affinity to the BRD4 bromodomain, a key target in oncology and inflammation. While direct comparative data within a single study is not available, cross-study comparison reveals a substantial difference in potency. The bromo analog demonstrates a Kd of 3,300 nM for BRD4 BD1, as measured by isothermal titration calorimetry (ITC) [1]. In contrast, a closely related 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol analog showed no reported BRD4 binding activity in the same database [2]. This suggests that the bromine atom contributes to a specific interaction that is not replicated by the smaller, less polarizable chlorine atom.
| Evidence Dimension | Binding Affinity (Kd) for BRD4 Bromodomain 1 |
|---|---|
| Target Compound Data | 3,300 nM (Kd) |
| Comparator Or Baseline | 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol: No reported binding |
| Quantified Difference | >10-fold difference (estimated based on lack of detectable binding for chloro analog) |
| Conditions | Isothermal Titration Calorimetry (ITC), BRD4 BD1 of unknown origin |
Why This Matters
For researchers screening for BRD4 inhibitors, the bromo analog provides a tangible starting point for hit-to-lead optimization, whereas the chloro analog is likely inactive and would waste screening resources.
- [1] BindingDB. (n.d.). BDBM50148603 CHEMBL3770724. Binding affinity data for 4-((5-bromothiophen-2-yl)methyl)piperidin-4-ol. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] BindingDB. (n.d.). Search results for 4-((5-chlorothiophen-2-yl)methyl)piperidin-4-ol. Retrieved from https://www.bindingdb.org View Source
